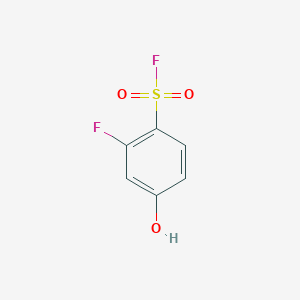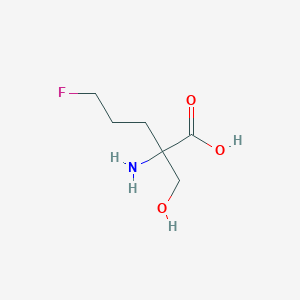![molecular formula C11H19NO2 B13196408 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is a compound that features a piperidinone core with a hydroxycyclopentylmethyl substituent. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors, such as delta-valerolactone and D-phenylglycinol.
Introduction of the Hydroxycyclopentylmethyl Group: This step involves the alkylation of the piperidinone core with a hydroxycyclopentylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The piperidinone core can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted piperidinones depending on the reagent used
科学的研究の応用
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one has several applications in scientific research:
作用機序
The mechanism of action of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The piperidine core can interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target .
類似化合物との比較
Similar Compounds
3-Methylpiperidin-2-one: Similar in structure but lacks the hydroxycyclopentylmethyl group.
1-Hydroxycyclohexyl phenyl ketone: Contains a hydroxycyclohexyl group instead of a hydroxycyclopentyl group.
Uniqueness
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidinone derivatives .
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
3-[(1-hydroxycyclopentyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(4-3-7-12-10)8-11(14)5-1-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChIキー |
RLPIVPTWNWFJJE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CC2CCCNC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


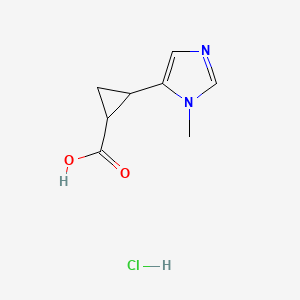
![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
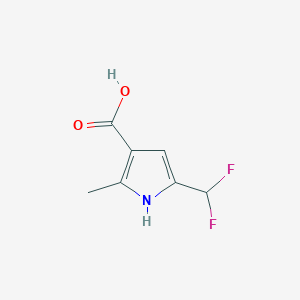
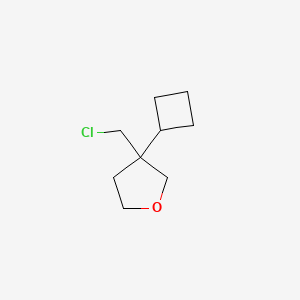
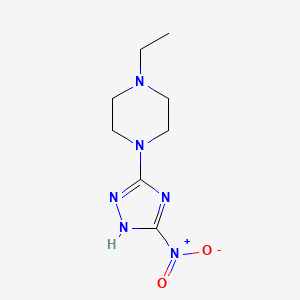
![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
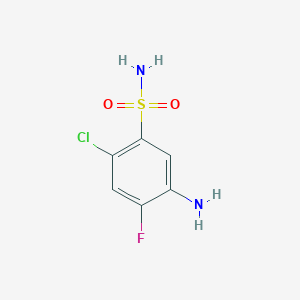
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
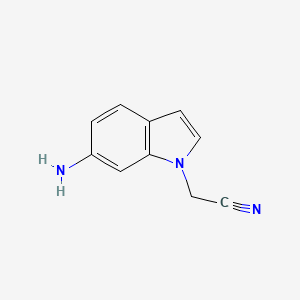
amine](/img/structure/B13196386.png)
